molecular formula C12H11NO B3053384 3-Methyl-1-phenyl-2-(1h) pyridone CAS No. 53427-93-3

3-Methyl-1-phenyl-2-(1h) pyridone

Cat. No. B3053384
CAS RN: 53427-93-3
M. Wt: 185.22 g/mol
InChI Key: QYPXWHCHYKZGPR-UHFFFAOYSA-N
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Description

“3-Methyl-1-phenyl-2-(1h) pyridone” is a synthetic molecule and a derivative of pyridine . It is a non-hygroscopic white to pale yellow powder . It has been used as a reactant with chloro-methoxy-methane to produce 1-methoxymethyl-3-methyl-1H-pyridin-2-one .


Synthesis Analysis

The synthesis of 2-pyridone compounds, including “3-Methyl-1-phenyl-2-(1h) pyridone”, is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-phenyl-2-(1h) pyridone” is simple . The phenyl and pyridone rings are inclined to each other . The barrier height of the methyl torsion in the excited state of 3-Methyl-1-phenyl-2-(1h) pyridone is highest amongst all these molecules .


Chemical Reactions Analysis

The chemical reactions of “3-Methyl-1-phenyl-2-(1h) pyridone” involve various synthetic methods. For instance, a novel synthesis of amino-substituted-2-pyridone has been reported using a palladium catalyst under microwave irradiation . Another reaction involves the use of 2-fluoro pyridine as a substrate .


Physical And Chemical Properties Analysis

“3-Methyl-1-phenyl-2-(1h) pyridone” is very soluble in alcohol and chloroform; in aqueous solutions, the maximum concentration is 2% . When administered orally, it is easily absorbed in the gastrointestinal (GI) tract, reaching most tissues and crossing the blood-brain barrier .

Scientific Research Applications

Anti-fibrosis Activity

3-Methyl-1-phenyl-2-(1h) pyridone (PFD) derivatives have been studied for their anti-fibrosis activity. N1-substituted phenylhydroquinolinone derivatives, retaining the 1-phenyl-2(1H)-pyridone scaffold, have shown significant inhibition of cell proliferation in NIH3T3 fibroblast cell lines, suggesting their potential as novel anti-fibrosis agents (Wu et al., 2012).

Synthesis of Neurotoxin Analogs

1-Methyl-4-phenyl-2-pyridone has been used as a starting material for synthesizing deuterated analogs of the neurotoxin MPTP. This process involves alkaline deuterium exchange and selective reduction reactions, contributing to the study of neurotoxicity and potential therapeutic applications (Mabic & Castagnoli, 1996).

Chemical Synthesis and Reactions

The cyclization of 3-acyl-4-hydroxy-6-methyl-2 (1H)-pyridone phenyl hydrazones and their derivatives is a notable chemical process, forming 1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives. This study highlights the compound's reactivity and potential utility in chemical synthesis (Vul'fson & Sukhotina, 1966).

Luminescent Properties

3-Cyano-4-methyl-6-phenyl-2-pyridone, a derivative, shows strong blue emission upon photoexcitation in ethanol. This suggests its potential use in organic light-emitting diodes (OLEDs) and other applications requiring luminescent properties (Chen et al., 2011).

Mechanism of Action

“3-Methyl-1-phenyl-2-(1h) pyridone” exhibits antifibrotic properties that have been approved by the US FDA for the treatment of Idiopathic Pulmonary Fibrosis (IPF) . It inhibits collagen production and fibroblast proliferation . It has shown antifibrotic and anti-inflammatory properties in a variety of animal models of pulmonary fibrosis, and in clinical trials .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It targets the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

The future directions of “3-Methyl-1-phenyl-2-(1h) pyridone” research could involve the development of new drugs with better antifibrotic activity and lower side effects . For instance, pirfenidone-loaded chitosan nanoparticles have been prepared for sustained delivery of the drug to the lung .

properties

IUPAC Name

3-methyl-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-6-5-9-13(12(10)14)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXWHCHYKZGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431144
Record name 3-methyl-1-phenyl-2-(1h) pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53427-93-3
Record name 3-methyl-1-phenyl-2-(1h) pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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